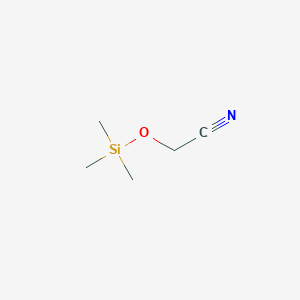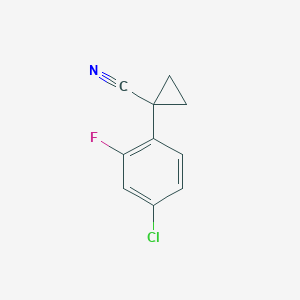![molecular formula C8H13ClN4O2 B15127805 5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B15127805.png)
5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a hexahydrofuro[3,4-c]pyrrole ring system with an oxadiazole moiety, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrofuro[3,4-c]pyrrole ring system and the subsequent introduction of the oxadiazole moiety.
Formation of the Hexahydrofuro[3,4-c]pyrrole Ring System: This step involves the cyclization of a suitable precursor, such as a dihydrofuran derivative, under acidic or basic conditions. The reaction conditions may vary depending on the specific precursor used.
Introduction of the Oxadiazole Moiety: The oxadiazole ring is typically introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. Common reagents for this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects, such as its potential to act as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine
- 5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-thiadiazol-2-amine
- 5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-triazol-2-amine
Uniqueness
The uniqueness of 5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C8H13ClN4O2 |
|---|---|
分子量 |
232.67 g/mol |
IUPAC名 |
5-(1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c9-7-12-11-6(14-7)8-3-10-1-5(8)2-13-4-8;/h5,10H,1-4H2,(H2,9,12);1H |
InChIキー |
LKIJTSNNTGVWKL-UHFFFAOYSA-N |
正規SMILES |
C1C2COCC2(CN1)C3=NN=C(O3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzo[e][1]benzofuran-2-one](/img/structure/B15127735.png)


![rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans](/img/structure/B15127766.png)

![2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine](/img/structure/B15127784.png)

![2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B15127799.png)


![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
![rac-methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylate, cis](/img/structure/B15127818.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)
